molecular formula C12H16OS B1312794 Ethanone, 1-[4-(butylthio)phenyl]- CAS No. 100256-29-9

Ethanone, 1-[4-(butylthio)phenyl]-

Cat. No. B1312794
M. Wt: 208.32 g/mol
InChI Key: CUWQCLZLLYHJEA-UHFFFAOYSA-N
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Description

Ethanone, 1-[4-(butylthio)phenyl]- is an organic compound with the molecular formula C10H14S and a molecular weight of 170.3 g/mol. It is a colorless liquid that is soluble in many organic solvents and has a boiling point of 199-201 °C. It is a versatile compound with a wide range of applications in scientific research and the laboratory.

Scientific Research Applications

  • Photoremovable Protecting Group for Carboxylic Acids : A study introduced a new photoremovable protecting group for carboxylic acids, named 1-[2-(2-hydroxyalkyl)phenyl]ethanone (HAPE). This group was found to protect various carboxylic acids effectively, releasing the acid upon photolysis in 70-85% isolated yields (Walters et al., 2003).

  • Antimicrobial Activity : Research on heterocyclic compounds used as building blocks in pharmaceutical and medicinal drug research highlighted the synthesis and antimicrobial activity of derivatives of Ethanone, 1-[4-(butylthio)phenyl]-. These derivatives were tested for effectiveness against both gram-positive and gram-negative bacteria (Wanjari, 2020).

  • Charge Density Studies : High-resolution X-ray studies on derivatives of Ethanone, 1-[4-(butylthio)phenyl]-, helped establish experimental charge densities for these crystals. This revealed significant intramolecular charge redistribution in the studied moieties, contributing to insights into molecular behavior in different states (Malinska et al., 2012).

  • Asymmetric Conversion in Organic Synthesis : The asymmetric conversion of 1-phenyl-1,2-ethanediol by Candida parapsilosis SYB-1 was studied for preparing S-1-phenyl-1,2-ethanediol, a chiral building block in organic synthesis. The study provided insights into optimal conditions for biocatalytic conversion, important for the synthesis of certain pharmaceuticals (Nie Yao, 2003).

  • Electrochemical Characterization in Dye Analysis : Electrochemical characterization of a novel synthesized azo dye, Ethanone, 1-[4-(butylthio)phenyl]-, was achieved, demonstrating its potential in dye analysis. Techniques like cyclic voltammetry and chronoamperometry were used, contributing to a better understanding of the electrochemical behavior and catalytic effects of such compounds (Surucu et al., 2016).

  • Chemoselective Synthesis of Thioacetals : A study demonstrated an efficient continuous flow technique for the chemoselective synthesis of thioacetals using Ethanone, 1-[4-(butylthio)phenyl]-. This technique optimized reagent residence time in a packed-bed reactor, achieving excellent yield and purity, highlighting its utility in chemical synthesis (Wiles et al., 2007).

properties

IUPAC Name

1-(4-butylsulfanylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16OS/c1-3-4-9-14-12-7-5-11(6-8-12)10(2)13/h5-8H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUWQCLZLLYHJEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=CC=C(C=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30464373
Record name Ethanone, 1-[4-(butylthio)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30464373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanone, 1-[4-(butylthio)phenyl]-

CAS RN

100256-29-9
Record name Ethanone, 1-[4-(butylthio)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30464373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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